molecular formula C13H18N6O2S B2419525 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1060205-21-1

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2419525
CAS No.: 1060205-21-1
M. Wt: 322.39
InChI Key: PKRLWLKPOGPFNU-UHFFFAOYSA-N
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Description

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a sophisticated chemical scaffold designed primarily for the inhibition of protein kinases, a key target class in oncological and inflammatory disease research . Its core structure is based on a [1,2,3]triazolo[4,5-d]pyrimidine system, a well-established adenine bioisostere that enables high-affinity binding to the ATP-binding pocket of a wide range of kinases. The 7-thioether linkage to an acetamide side chain, further functionalized with a tetrahydrofuran-derived group, provides critical vectors for modulating selectivity and potency against specific kinase targets. This molecular architecture is strategically engineered to probe intracellular signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs) and the MAPK/ERK pathway , which are frequently dysregulated in cancers. Researchers utilize this compound as a versatile lead structure in hit-to-lead optimization campaigns, enabling structure-activity relationship (SAR) studies to develop more selective and potent therapeutic candidates. Its primary research value lies in its utility as a chemical tool for target validation and as a starting point for the discovery of novel small-molecule therapeutics aimed at challenging disease targets.

Properties

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-2-19-12-11(17-18-19)13(16-8-15-12)22-7-10(20)14-6-9-4-3-5-21-9/h8-9H,2-7H2,1H3,(H,14,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRLWLKPOGPFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NCC3CCCO3)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a triazolo-pyrimidine derivative that has garnered attention for its potential biological activities. The triazolo[4,5-d]pyrimidine structure is known for its stability and ability to interact with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound features a triazolo-pyrimidine core linked via a thioether to an acetamide group. The presence of the tetrahydrofuran moiety adds to its structural complexity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the triazolo[4,5-d]pyrimidine scaffold exhibit various biological activities, including:

  • Antiproliferative Activity : Studies have shown that triazolo[4,5-d]pyrimidines can inhibit the proliferation of cancer cells. For instance, one study reported that compounds with this scaffold demonstrated significant activity against human cervix carcinoma (HeLa) and murine leukemia (L1210) cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Antiplatelet Activity : Triazolo[4,5-d]pyrimidine derivatives are also noted for their antiplatelet effects. They act as antagonists of P2Y ADP receptors, which play a crucial role in platelet aggregation. This activity is particularly relevant in the context of thrombotic disorders .
  • Antibacterial Properties : Some derivatives have shown antibacterial activity against Gram-positive bacteria. Research on ticagrelor analogues suggests that modifications to the triazolo-pyrimidine structure can lead to distinct mechanisms of action for antiplatelet and antibacterial effects .

Antiproliferative Studies

A significant investigation into the antiproliferative effects of triazolo[4,5-d]pyrimidines was conducted using various cancer cell lines. The results indicated that the presence of the triazole ring contributed to lower IC50 values compared to traditional amide structures:

CompoundCell LineIC50 (μM)
Compound 18HMEC-19.6 ± 0.7
Parent Compound 17HMEC-141 ± 3

This suggests that the triazole moiety enhances biological activity by improving binding interactions within cellular targets .

Antiplatelet Activity

The antiplatelet mechanism was elucidated through in vitro assays demonstrating that certain derivatives maintained high potency while exhibiting favorable metabolic stability:

CompoundActivityMechanism
Compound AHigh PotencyP2Y ADP Antagonist
Compound BModerate PotencyP2Y ADP Antagonist

These findings highlight the potential therapeutic applications of these compounds in managing cardiovascular diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications to the triazolo[4,5-d]pyrimidine core can significantly affect biological activity. For example:

  • The inclusion of sulfur atoms in the thioacetamide moiety is critical for maintaining activity.
  • Variations in substituents on the pyrimidine ring can enhance or diminish potency against specific biological targets .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models. A notable study demonstrated that modifications to the triazolo-pyrimidine structure enhanced cytotoxicity against breast cancer cells (MCF-7), attributing increased potency to the presence of chlorine and ethyl groups in the structure .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits inhibitory activity against several pathogenic fungi, suggesting its potential as an antifungal agent in both agricultural and medical mycology . The compound's thioether linkage is believed to contribute to its biological activity.

Organic Synthesis

Catalytic Applications
The compound serves as a catalyst in various organic synthesis reactions, including cross-coupling and cyclization reactions. These applications enhance reaction efficiency and yield. Specifically, employing this compound as a catalyst has led to higher yields and selectivity in targeted organic reactions .

Analytical Chemistry

Sensor Technology
Due to its unique structural features, 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is being explored for use in sensor technology. Its ability to interact with specific biological targets makes it a candidate for developing sensors that can detect biological molecules or pathogens .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer ActivityResearch on triazolopyrimidine derivatives Enhanced cytotoxicity against MCF-7 breast cancer cells with specific modifications.
Antimicrobial ActivityEvaluation of antifungal properties Inhibitory activity against pathogenic fungi observed in vitro.
Organic SynthesisCatalytic applications Higher yields and selectivity achieved in cross-coupling reactions.
Sensor TechnologyOngoing research into sensor applications Potential for detecting biological targets using the compound's unique structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide?

  • Methodology : Utilize thioetherification reactions between triazolo[4,5-d]pyrimidine derivatives and thioacetamide intermediates. Key steps include:

  • Step 1 : Prepare the 3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-thiol precursor via nucleophilic substitution of halogenated pyrimidines with thiourea derivatives .
  • Step 2 : Couple the thiol intermediate with N-((tetrahydrofuran-2-yl)methyl)acetamide using Mitsunobu or alkylation conditions to form the thioether bond .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verify purity (>95%) using HPLC .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodology : Employ a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Assign proton environments (e.g., tetrahydrofuran methylene protons at δ 3.6–4.0 ppm) and verify regiochemistry of the triazole ring .
  • X-ray Diffraction : Resolve crystal structures to confirm bond angles, torsion angles, and hydrogen bonding patterns, as demonstrated for analogous triazolo-pyrimidine derivatives .
  • Mass Spectrometry : Use high-resolution ESI-MS to validate molecular weight (e.g., calculated m/z 363.12 vs. observed) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Adhere to hazard mitigation strategies:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation risks .
  • Ventilation : Use fume hoods to minimize inhalation exposure during synthesis .
  • First Aid : In case of contact, rinse eyes/skin with water for 15 minutes and consult medical personnel with the SDS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology : Apply molecular docking and density functional theory (DFT):

  • Docking Simulations : Use AutoDock Vina to model binding affinities with enzymes (e.g., kinases) by aligning the triazolo-pyrimidine core in active sites .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in aqueous environments .

Q. How can contradictory biological activity data be resolved for structurally related analogs?

  • Methodology : Conduct systematic structure-activity relationship (SAR) studies:

  • Substituent Variation : Synthesize derivatives with modified tetrahydrofuran or triazole substituents and compare IC₅₀ values in enzyme inhibition assays .
  • Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
  • Metabolic Profiling : Use LC-MS to identify degradation products or reactive metabolites that may explain variability .

Q. What experimental designs are optimal for studying its mechanism in catalytic processes?

  • Methodology : Implement kinetic and isotopic labeling techniques:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .
  • Quench-Flow Experiments : Monitor intermediate formation at millisecond resolution in triazolo-pyrimidine-mediated reactions .
  • In Situ Spectroscopy : Use FTIR or Raman to track bond vibrations during catalytic cycles .

Methodological Training Resources

Q. Which advanced courses or frameworks guide experimental design for novel heterocyclic compounds?

  • Recommendations :

  • CHEM 4206 (Advanced Chemistry Research) : Focuses on hypothesis-driven synthesis and data interpretation for complex molecules .
  • CLP Electives : Emphasize statistical rigor and reproducibility in biological assays .
  • EPACT Compliance : Align atmospheric stability studies with DOE guidelines for energy-related pollutants .

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